2-(5-amino-1H-pyrazol-3-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

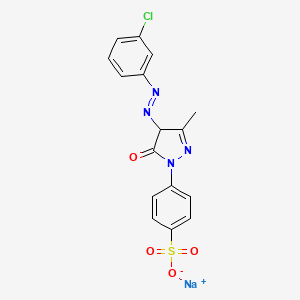

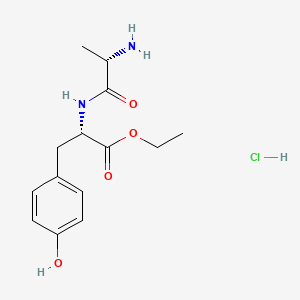

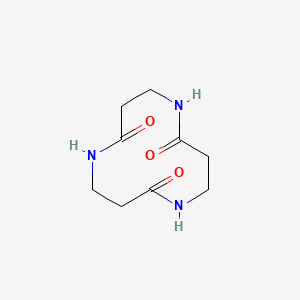

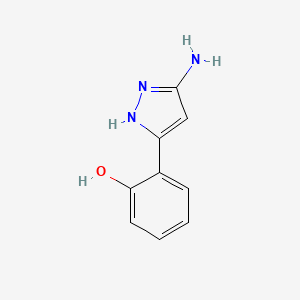

“2-(5-amino-1H-pyrazol-3-yl)phenol” is an organic compound that is useful in chemical synthesis studies . It has the empirical formula C9H8N2O and a molecular weight of 160.17 . The compound is part of the heterocyclic compounds class, which are known for their broad spectrum of physical, chemical, and biological characteristics .

Molecular Structure Analysis

The molecular structure of “2-(5-amino-1H-pyrazol-3-yl)phenol” is characterized by a pyrazole ring attached to a phenol group . The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .

Physical And Chemical Properties Analysis

“2-(5-amino-1H-pyrazol-3-yl)phenol” has a melting point of 90-94 °C . It is part of the heterocyclic compounds class, which are known for their solubility in water and other polar solvents .

科学的研究の応用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-(5-amino-1H-pyrazol-3-yl)phenol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that these compounds displayed superior antipromastigote activity .

Synthesis of Pyrazole Derivatives

The compound is used in the synthesis of pyrazole derivatives. These derivatives have been reported to be widely used in organic synthesis for the preparation of various heterocyclic compounds .

Agro-Chemical Applications

Pyrazole derivatives, which include 2-(5-amino-1H-pyrazol-3-yl)phenol, envelop promising agro-chemical potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .

Fluorescent Applications

Pyrazole derivatives are also known for their fluorescent properties . This makes them useful in various applications that require fluorescence.

Biological Affinities

Recent studies have focused on the novel biological affinities of pyrazoles . This systematic review covers the published studies from 1990 to date, providing an overview of the recent advances in synthetic approaches for the preparation of pyrazoles .

Nonlinear Optical Devices

Pyranoquinoline derivatives, which can be synthesized from pyrazole compounds, have demonstrated potential for use in nonlinear optical devices .

Antitumor Applications

Pyrazole derivatives have been reported to exhibit antitumor activities . This makes them potential candidates for the development of new anticancer drugs.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . It’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

将来の方向性

Given the broad range of chemical and biological properties of pyrazole derivatives , there is significant potential for future research and development of “2-(5-amino-1H-pyrazol-3-yl)phenol”. This could include exploring its potential applications in various fields such as medicine, agriculture, and fluorescence studies .

作用機序

Target of Action

The compound 2-(5-amino-1H-pyrazol-3-yl)phenol, also known as 2-(3-Amino-1H-pyrazol-5-yl)phenol, is a derivative of pyrazole . Pyrazole derivatives have been found to possess a broad spectrum of biological activities, including antifungal and antimicrobial properties.

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets due to their versatile structure . The specific interaction of 2-(5-amino-1H-pyrazol-3-yl)phenol with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities

Result of Action

Some pyrazole derivatives have been found to possess antifungal and antimicrobial properties. The specific effects of 2-(5-amino-1H-pyrazol-3-yl)phenol would need further investigation.

特性

IUPAC Name |

2-(3-amino-1H-pyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGFRHKUNZLFDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695218 |

Source

|

| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10523-64-5 |

Source

|

| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。